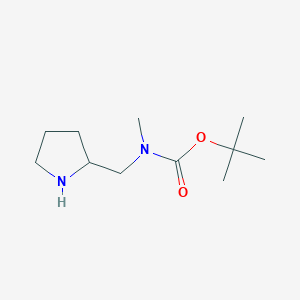

Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being tert-butyl methyl[(2R)-2-pyrrolidinylmethyl]carbamate for the (R)-enantiomer and corresponding designation for the (S)-form. Alternative accepted nomenclature includes 2-methyl-2-propanyl methyl[(2R)-2-pyrrolidinylmethyl]carbamate, reflecting the structural components within the molecular framework. The compound bears Chemical Abstracts Service registry number 1259509-27-7 for the (R)-configuration, establishing its unique identification within chemical databases.

The molecular formula C₁₁H₂₂N₂O₂ indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 214.305 grams per mole. Structural analysis reveals the compound comprises three primary functional components: a tert-butyl group contributing to lipophilicity, a pyrrolidine ring system providing potential biological activity, and a carbamate linkage facilitating synthetic versatility. The carbamate functional group, characterized by the carbonyl group attached to nitrogen, represents a critical structural feature widely utilized in organic synthesis and medicinal chemistry applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.305 g/mol | |

| CAS Number (R-form) | 1259509-27-7 | |

| Chemical Family | Carbamates |

Crystallographic Data and Conformational Isomerism

Conformational analysis of this compound reveals significant structural complexity arising from the pyrrolidine ring system flexibility. Research indicates that pyrrolidine rings exhibit two predominant pucker modes, specifically carbon-4 exo and endo envelope conformers, whose ratios can be controlled through appropriate substituents within the ring structure. The presence of substituents at the carbon-2 position of the pyrrolidine ring influences the overall conformational preferences, with steric and electronic effects playing crucial roles in determining the adopted conformations.

The tert-butyl group within the carbamate moiety contributes substantial steric bulk, influencing the compound's three-dimensional structure and potentially affecting its biological interactions. Studies on related pyrrolidine derivatives demonstrate that sterically demanding tert-butyl groups at carbon-4 positions strongly favor pseudoequatorial orientations, thereby causing specific puckering effects for the pyrrolidine ring system. While direct crystallographic data for this specific compound was not identified in the available literature, related pyrrolidine carbamate structures provide insights into expected conformational behavior patterns.

The chiral nature of the compound arises from the asymmetric carbon center at position 2 of the pyrrolidine ring, leading to distinct (R) and (S) stereoisomers with potentially different biological activities and physical properties. Conformational isomerism combined with configurational isomerism creates multiple possible spatial arrangements, contributing to the compound's structural complexity and requiring careful consideration in synthetic applications.

Spectroscopic Identification (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound, with proton nuclear magnetic resonance spectra showing characteristic signals consistent with the proposed molecular structure. Certificate of analysis documentation indicates that nuclear magnetic resonance spectrum results demonstrate consistency with the expected structural framework, confirming molecular identity through spectroscopic verification. The pyrrolidine ring system typically exhibits characteristic multipicity patterns in nuclear magnetic resonance spectra, with ring protons appearing as complex multiplets due to coupling interactions.

Mass spectrometric analysis utilizing liquid chromatography-mass spectrometry techniques confirms molecular weight determination and structural integrity. The analytical data demonstrates consistency between theoretical and observed molecular weight values, supporting accurate structural assignments. Certificate of analysis reports indicate that liquid chromatography-mass spectrometry results align with expected molecular characteristics, providing definitive molecular weight confirmation.

Purity determination through nuclear magnetic resonance spectroscopy typically achieves greater than or equal to 98.0% purity levels, indicating high-quality sample preparation and analytical precision. The compound typically appears as a colorless to light yellow liquid under standard analytical conditions, with physical appearance serving as an additional identification parameter. Spectroscopic characterization protocols require careful attention to stereochemical assignments, particularly for distinguishing between (R) and (S) enantiomers through advanced nuclear magnetic resonance techniques.

| Analytical Method | Result | Reference |

|---|---|---|

| ¹H NMR | Consistent with structure | |

| LC-MS | Consistent with structure | |

| Purity (NMR) | ≥98.0% | |

| Physical Appearance | Colorless to light yellow liquid |

Computational Descriptors: InChI, SMILES, and Electronic Properties

Computational chemical descriptors provide standardized representations of this compound molecular structure through various encoding systems. The International Chemical Identifier (InChI) representation for the (R)-enantiomer is documented as InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1, providing unambiguous structural identification. The corresponding InChI Key designation LVAKRZOPSFPOGC-SECBINFHSA-N offers a shortened hash representation suitable for database searching and structural comparison applications.

Simplified Molecular Input Line Entry System (SMILES) notation represents the compound as CC(C)(C)OC(=O)N(C)C[C@H]1CCCN1 for the (R)-configuration, encoding stereochemical information through the @ symbol designation. This notation system enables computational manipulation and database storage while maintaining stereochemical specificity. The canonical SMILES representation without stereochemical specification appears as CC(C)(C)OC(=O)N(C)CC1CCCN1, useful for general structural searches.

Electronic property calculations reveal important molecular characteristics including topological polar surface area values of 41.57 square angstroms, indicating moderate polarity suitable for biological membrane interactions. The logarithm of the partition coefficient (LogP) value of 1.6053 suggests favorable lipophilicity characteristics for pharmaceutical applications. Additional computational parameters include three hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds, contributing to molecular flexibility and binding potential.

Physical property predictions based on computational modeling indicate a boiling point of 287.1 ± 9.0 degrees Celsius at 760 millimeters of mercury pressure, flash point of 127.4 ± 18.7 degrees Celsius, and density of 1.0 ± 0.1 grams per cubic centimeter. Vapor pressure calculations suggest 0.0 ± 0.6 millimeters of mercury at 25 degrees Celsius, indicating low volatility under standard conditions. The refractive index value of 1.466 provides additional physical characterization parameters for analytical identification purposes.

Properties

IUPAC Name |

tert-butyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAKRZOPSFPOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334335-95-3 | |

| Record name | tert-butyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which includes a pyrrolidine ring and a carbamate functional group, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₉N₂O₂

- Molecular Weight : Approximately 227.3 g/mol

- Structure : Contains a pyrrolidine ring and a carbamate functional group.

This compound primarily interacts with enzymes and receptors involved in neurological functions. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways.

- Enzyme Interactions : The compound has shown potential interactions with enzymes such as dipeptidyl peptidase 4 (DPP-IV), which plays a crucial role in glucose metabolism. This interaction may lead to implications in diabetes management.

- Receptor Modulation : Research indicates that derivatives of this compound can function as agonists or antagonists for various receptors, including dopamine receptors, which are involved in neurotransmission and may impact conditions like schizophrenia and Parkinson's disease .

Pharmacological Effects

The biological activity of this compound has been characterized through various studies:

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also exhibit such effects due to its structural characteristics.

- Antimicrobial Activity : Related compounds have shown strong bactericidal properties against Gram-positive bacteria, indicating potential antimicrobial applications .

Case Studies

- DPP-IV Inhibition : In studies focusing on glucose metabolism, this compound exhibited significant inhibition of DPP-IV activity, which is beneficial for managing type 2 diabetes.

- Neurotransmitter Modulation : A study highlighted the compound's ability to modulate dopamine receptor activity, which could be leveraged for therapeutic interventions in neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of this compound compared to structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tert-butyl (pyrrolidin-2-ylmethyl)carbamate | Contains pyrrolidine and carbamate | Known for neuroprotective effects |

| 4-Pyrrolidin-1-ylsulfonyl-methylphenyl-carbamic acid | Sulfonamide addition | Enhanced solubility and bioavailability |

| 2-Pyrrolidin-2-yl-ethyl-carbamic acid tert-butyl ester | Ethyl substitution | Different side chain affecting biological activity |

Scientific Research Applications

Pharmaceutical Applications

Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester serves as a crucial intermediate in the synthesis of drugs aimed at treating neurological disorders. Its unique structure allows for modulation of biological activity, making it valuable in drug design.

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease. A study highlighted the synthesis of several analogs which were tested for their ability to inhibit neurodegenerative pathways, showing promising results in vitro and in vivo .

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized to formulate effective pest control solutions. Its application helps reduce environmental impact while enhancing crop protection.

Case Study: Pest Control Formulations

A recent investigation focused on developing formulations containing this compound. The results indicated that these formulations provided effective control over common agricultural pests while being less harmful to beneficial insects compared to traditional pesticides .

Biochemical Research

The compound is also employed in biochemical studies, particularly concerning enzyme inhibition. Its ability to interact with various enzymes makes it a valuable tool for understanding metabolic pathways.

Case Study: Enzyme Inhibition Studies

A study explored the role of this compound in inhibiting specific enzymes involved in metabolic disorders. The findings suggested that it could serve as a scaffold for developing new therapeutic agents targeting metabolic syndromes .

Material Science

This compound's properties lend themselves well to material science applications, particularly in creating advanced materials such as polymers with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research on polymerization processes utilizing this compound has shown that it can enhance the thermal and mechanical properties of polymers, leading to materials suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various methods, aiding in the accurate quantification of related substances within complex mixtures.

Case Study: Quantification Techniques

A comparative study evaluated different analytical methods using this compound as a standard. The results indicated improved accuracy and reliability in quantifying similar compounds, showcasing its utility in laboratory settings .

Summary Table: Applications Overview

| Application Area | Description | Case Study Highlights |

|---|---|---|

| Pharmaceuticals | Intermediate for drugs targeting neurological disorders | Neuroprotective agents development |

| Agricultural Chemicals | Formulation of pest control solutions | Effective pest control with reduced environmental impact |

| Biochemical Research | Studies related to enzyme inhibition | Development of therapeutic agents |

| Material Science | Creation of advanced materials with enhanced properties | Improved polymers for high-performance applications |

| Analytical Chemistry | Standard for quantification methods | Enhanced accuracy in laboratory analyses |

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate group is a common motif in synthetic chemistry. Below, Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is compared to structurally related compounds, emphasizing substituent variations, stability, and applications.

Structural Analogs and Substituent Variations

*Estimated based on structural analogs.

Thermal Stability and Reactivity

- Thermal Decomposition : Tert-butyl esters generally exhibit stability up to 100–150°C. In polymer studies (), tert-butyl acrylates (e.g., A20) release isobutylene at ~180°C via thermal cleavage, while methacrylates (MA20) undergo oxidative degradation first . For carbamates like this compound, decomposition likely follows tert-butyl ester cleavage under acidic conditions (e.g., trifluoroacetic acid) rather than thermal pathways, making it suitable for stepwise synthesis .

Preparation Methods

Carbamate Formation via Boc Protection

- Starting Material: (R)-pyrrolidin-2-ylmethyl amine or its derivatives

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) as base

- Solvent: Dichloromethane (DCM)

- Conditions: Reaction at 0°C for approximately 2.5 hours

- Work-up: Quenching with water, extraction with ethyl acetate, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate

- Purification: Silica gel column chromatography (ethyl acetate/hexane)

- Yield: Approximately 81%

- Example: A solution of tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate (302 mg, 1.46 mmol) and triethylamine (0.815 ml, 5.85 mmol) in DCM (3 mL) cooled to 0°C was treated dropwise with benzyl chloroformate solution, stirred, and purified to yield the carbamate product.

Coupling Reactions Using Carbodiimide Chemistry

- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBt)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Stirring at ambient temperature or mild heating for 16 hours

- Work-up: Addition of aqueous sodium bicarbonate, extraction with ethyl acetate, washing with NH4Cl and brine, drying over MgSO4

- Purification: Filtration and solvent removal under reduced pressure

- Yield: Up to 100% in some cases

- Example: (R)-2-N-BOC-aminomethyl pyrrolidine (391 mg, 1.95 mmol) was added to a solution of EDCI and HOBt in THF and stirred for 16 hours, followed by aqueous work-up and extraction to obtain the carbamate intermediate as a white solid.

Microwave-Assisted Synthesis

- Reagents: Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, 4-bromopyridine hydrochloride, NaOH

- Solvent: 1,4-Dioxane and water mixture

- Conditions: Microwave irradiation at 130°C, 150 psi, 15 W for 30 minutes, followed by stirring at 70°C overnight

- Work-up: Concentration under reduced pressure, acid/base treatment, extraction with dichloromethane

- Yield: Approximately 28%

- Example: The reaction mixture of the carbamate ester with 4-bromopyridine hydrochloride and NaOH was irradiated in a microwave reactor and processed to isolate the product.

Detailed Reaction Data Table

| Method | Starting Material | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | (R)-pyrrolidin-2-ylmethyl amine | Di-tert-butyl dicarbonate, triethylamine, 0°C, 2.5 h | Dichloromethane | 81 | Purified by silica gel chromatography; high purity product obtained |

| Carbodiimide Coupling (EDCI/HOBt) | (R)-2-N-BOC-aminomethyl pyrrolidine | EDCI, HOBt, THF, ambient temp, 16 h | Tetrahydrofuran | 100 | Efficient coupling with aqueous work-up and extraction; white solid product |

| Microwave-Assisted Coupling | Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | 4-Bromopyridine hydrochloride, NaOH, microwave, 130°C | 1,4-Dioxane/Water | 28 | Microwave irradiation accelerates reaction; moderate yield; requires careful work-up |

Purification Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures is standard for purification after synthesis.

- Extraction: Multiple liquid-liquid extractions with ethyl acetate and aqueous washes (NaHCO3, NH4Cl, brine) ensure removal of impurities.

- Drying: Organic phases are dried using anhydrous sodium sulfate or magnesium sulfate before filtration and concentration.

Research Findings and Notes

- The choice of base (triethylamine or potassium carbonate) and solvent significantly influences reaction efficiency and yield.

- Temperature control (0°C for Boc protection) is critical to minimize side reactions and decomposition.

- Microwave irradiation offers a rapid synthetic route but may result in lower yields compared to conventional methods.

- The carbamate protecting group (tert-butyl) is stable under mild conditions and can be selectively removed under acidic conditions when required for further synthetic transformations.

- The carbodiimide coupling method is highly efficient for forming carbamate bonds, especially when combined with additives like HOBt to suppress side reactions.

Q & A

How can researchers optimize the synthesis of Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester to achieve high yield and purity?

Answer:

Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature and Solvent Selection: Reactions involving tert-butyl esterification are sensitive to temperature; mild conditions (e.g., 0–25°C) in aprotic solvents (e.g., dichloromethane or THF) minimize side reactions .

- Catalysts: Acid catalysts (e.g., H2SO4 or TFA) enhance esterification efficiency .

- Purification: Column chromatography or recrystallization removes unreacted intermediates and byproducts. For stereochemical purity, chiral stationary phases in HPLC may be employed .

Data Table:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Reduces decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Catalyst | TFA (0.1 eq) | Accelerates esterification |

What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C12H23N2O2 = 227.1756) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade batches) .

How does the tert-butyl ester group influence the compound’s stability under different storage conditions?

Answer:

The tert-butyl group enhances steric protection but is hydrolytically labile. Stability considerations include:

- Temperature: Store at –20°C to slow degradation; ambient temperatures accelerate hydrolysis .

- Light and Humidity: Protect from UV light (use amber vials) and desiccate to prevent moisture-induced cleavage .

Advanced Analysis: Kinetic studies under accelerated conditions (e.g., 40°C/75% RH) model shelf-life. LC-MS monitors degradation products like free carbamic acid .

What computational methods can predict the reactivity of this compound in drug design?

Answer:

- Molecular Docking: Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes with catalytic serine residues) .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments .

- ADME Prediction: Software like SwissADME estimates logP (hydrophobicity) and metabolic clearance to guide derivatization .

What are the critical steps in removing the tert-butyl protecting group without damaging the pyrrolidine ring?

Answer:

Deprotection requires:

- Acidolysis: Use 20–50% TFA in DCM (0–4°C, 1–2 hrs) to cleave the tert-butyl group. Quench with cold ether to precipitate the product .

- Monitoring: TLC (Rf shift) or HPLC confirms completion. Avoid prolonged exposure to strong acids to prevent ring-opening .

How to resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

Answer:

- Comparative Assays: Conduct parallel in vitro cytotoxicity (e.g., MTT assay) and in vivo acute toxicity (OECD 423) studies .

- Standardization: Align protocols with IARC or OSHA guidelines (e.g., dose ranges, exposure durations) to ensure reproducibility .

- Mechanistic Studies: Use metabolomics (LC-MS/MS) to identify toxic metabolites that may explain variability .

What strategies are effective in analyzing batch-to-batch variability in synthesized batches?

Answer:

- Quality Control (QC): Mandate HPLC purity (>95%), MS identity confirmation, and residual solvent analysis (GC-MS) .

- Salt Content: Ion chromatography quantifies counterions (e.g., TFA salts) that may interfere with biological assays .

- Stability Testing: Compare degradation profiles (e.g., 1-month accelerated stability) across batches .

What protective measures are necessary when handling this compound due to its potential hazards?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respirators (N95) if handling powders .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., tert-butyl alcohol) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.